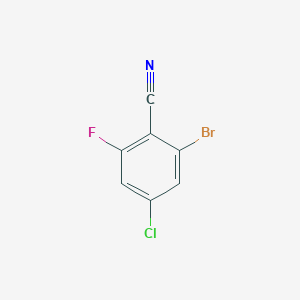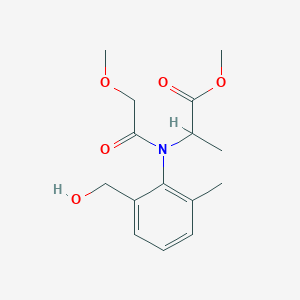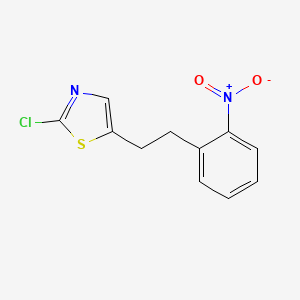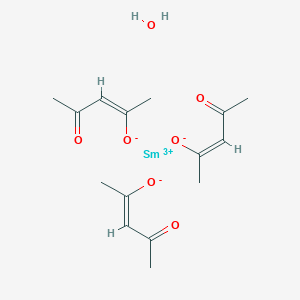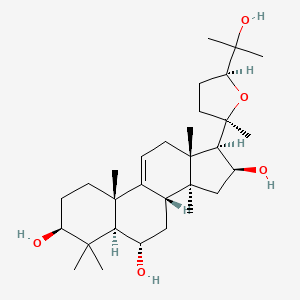
Astragenol
概要
科学的研究の応用
Astragenol has a wide range of scientific research applications, including:
作用機序
生化学分析
Biochemical Properties
Astragenol interacts with various enzymes, proteins, and other biomolecules. It is involved in the regulation of oxidative stress, neurogenic dysfunction, activated mitogen-activated protein (MAP) kinases, and mitochondrial apoptosis . The compound this compound is also known to moderately increase telomerase activity and inhibit the onset of cellular senescence .
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by regulating oxidative stress, neurogenic dysfunction, neuroinflammation, and apoptotic cell death . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been found to regulate oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death in an Aβ-induced mouse model of Alzheimer’s disease (AD) . This compound also has binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound regulates oxidative stress, neurotrophic processes, neuroinflammation, apoptotic cell death, and memory impairment in the mouse model of AD .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage effects are still being studied, this compound has been shown to have pro-cell proliferative activity and promote wound closure by activating telomerase .
Metabolic Pathways
This compound is involved in various metabolic pathways. The biosynthetic pathway of astragalosides in plants includes the mevalonate (MVA) pathway and the 2-C-methl-D-erythritol-4-phospate (MEP) pathway . These pathways ultimately produce the precursor isopentenyl pyrophosphate (IPP) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown that encapsulation of this compound in phospholipid vesicles enhances the transport and delivery across the skin barrier , which can be a new practical approach to make it more bioavailable for transdermal absorption.
準備方法
合成経路と反応条件
アストラゲノールは、ゲンノショウコ(Astragalus membranaceus)に含まれる配糖体であるアストラガロサイドIVを加水分解することで合成できます。この加水分解には、主に3つの方法があります。
酸加水分解: この方法は、酸性条件下でアストラガロサイドIVの配糖結合を切断し、アストラゲノールを生成する方法です。.
酵素加水分解: β-キシロシダーゼやβ-グルコシダーゼなどの特定の酵素を使用して、アストラガロサイドIVを加水分解し、アストラゲノールを生成します。.
スミス分解: この方法は、配糖結合を酸化的に切断し、続いて還元と加水分解のステップを行い、アストラゲノールを生成します。.
工業生産方法
アストラゲノールの工業生産では、一般的に効率と特異性が高い酵素加水分解法が用いられます。 組換えグリコシダーゼの使用は、工業的環境におけるアストラゲノールの収率を大幅に向上させることが示されています。 .
化学反応解析
反応の種類
アストラゲノールは、以下を含むさまざまな化学反応を起こします。
酸化: アストラゲノールは、酸化されて20(27)-オクタノル-シクロアストラゲノールなどのさまざまな誘導体を形成することができます。.
一般的な試薬と条件
生成される主な生成物
これらの反応から生成される主な生成物には、酸化された、還元された、および置換されたさまざまなアストラゲノールの誘導体が含まれ、それぞれが独自の化学的および生物学的特性を持っています。 .
科学研究への応用
アストラゲノールは、以下を含む幅広い科学研究への応用を持っています。
化学反応の分析
Types of Reactions
Astragenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, such as 20(27)-octanor-cyclothis compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Jones reagent is commonly used for the oxidation of this compound.
Reduction: Various reducing agents, such as sodium borohydride, can be used for the reduction of this compound.
Substitution: Different nucleophiles can be used in substitution reactions to introduce new functional groups into the this compound molecule.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
類似化合物との比較
アストラゲノールは、アストラガロサイドIV、アストラガロサイドI、アストラガロサイドIIなど、ゲンノショウコ属から単離された他のトリテルペノイドサポニンと構造的に類似しています。 . アストラゲノールは、そのグリコシドの対応物と比較して、脂溶性が高く、経皮吸収性が高い点が特徴です。 . これにより、生体利用率が高くなり、さまざまな治療用途で効果的になります。
類似化合物のリスト
- アストラガロサイドIV
- アストラガロサイドI
- アストラガロサイドII
- アストラシエバーシアニンVII
- イソアストラガロサイドI
- アストラガロサイドIII
アストラゲノールのユニークな特性と幅広い用途は、科学研究と工業的用途の両方において、非常に興味深い化合物となっています。
特性
IUPAC Name |
(3S,5R,6S,8S,10S,13R,14S,16S,17R)-17-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-25(2)21(33)10-12-27(5)17-9-13-28(6)24(30(8)14-11-22(35-30)26(3,4)34)20(32)16-29(28,7)18(17)15-19(31)23(25)27/h9,18-24,31-34H,10-16H2,1-8H3/t18-,19+,20+,21+,22+,23+,24+,27-,28-,29+,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNESISUQBYQIIU-LOIFQKOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1C(CC3C2=CCC4(C3(CC(C4C5(CCC(O5)C(C)(C)O)C)O)C)C)O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@H](O1)C(C)(C)O)[C@H]2[C@H](C[C@@]3([C@@]2(CC=C4[C@H]3C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170200 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86541-79-9 | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86541-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3β,6α,16β,20R,24S)-20,24-Epoxylanost-9(11)-ene-3,6,16,25-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401170200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



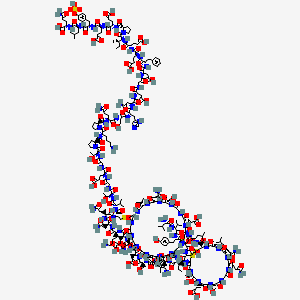

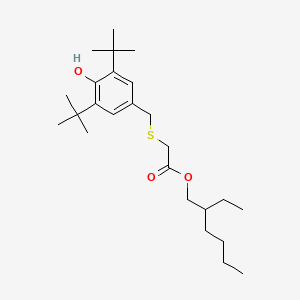

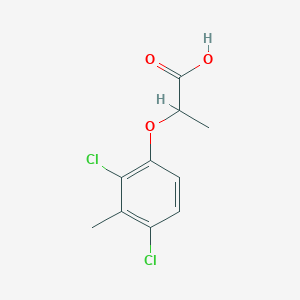
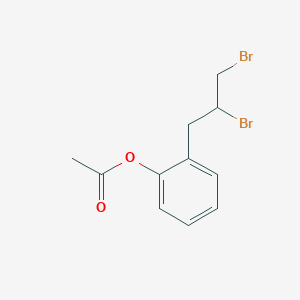
![azanium;[(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B6596327.png)
![diazanium;[(2R,5S)-2-[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enoxy]-3,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B6596328.png)
